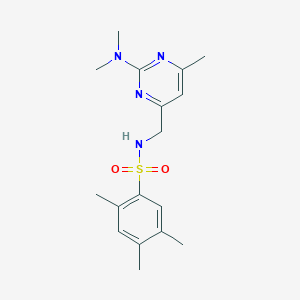
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide: is a complex organic compound known for its diverse applications in various scientific fields such as chemistry, biology, and medicine. This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide functional group connected to aromatic and heterocyclic moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis process involving the following general steps:
Formation of the pyrimidine ring: : The initial step involves the synthesis of 2-(dimethylamino)-6-methylpyrimidine from suitable starting materials such as methylamine and acetaldehyde through cyclization reactions.
Sulfonamide linkage formation: : The second step involves the formation of 2,4,5-trimethylbenzenesulfonyl chloride from the corresponding sulfonic acid derivative by treating it with thionyl chloride.
Coupling reaction: : The final step is the coupling of 2-(dimethylamino)-6-methylpyrimidine with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, employing advanced techniques such as continuous flow synthesis and automated reaction systems. Optimized reaction conditions, including temperature, pressure, and the use of catalysts, enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the dimethylamino group may be oxidized to its corresponding nitroso or nitro derivatives.
Reduction: : The pyrimidine ring can undergo reduction reactions, converting the methyl groups to primary or secondary amines.
Substitution: : The sulfonamide moiety allows for substitution reactions, where the sulfonyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: : Reagents such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: : Use of nucleophiles like ammonia or primary amines.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
This compound has a wide range of applications:
Chemistry: : Used as an intermediate in organic synthesis for the development of novel compounds.
Biology: : Acts as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: : Has potential therapeutic applications, particularly in the development of antimicrobial agents and inhibitors for specific enzymes.
Industry: : Utilized in the manufacture of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme inhibition: : It binds to the active sites of enzymes, inhibiting their activity.
Molecular interactions: : It interacts with nucleic acids and proteins, altering their functions and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(dimethylamino)ethyl)-2,4,5-trimethylbenzenesulfonamide
N-(4-dimethylaminopyrimidin-2-yl)-2,4,5-trimethylbenzenesulfonamide
N-(2-(diethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide
Uniqueness
Compared to its analogs, N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide exhibits unique biological activity and specificity due to its precise molecular structure. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-11-7-13(3)16(8-12(11)2)24(22,23)18-10-15-9-14(4)19-17(20-15)21(5)6/h7-9,18H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGCODIVKUYKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=NC(=NC(=C2)C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
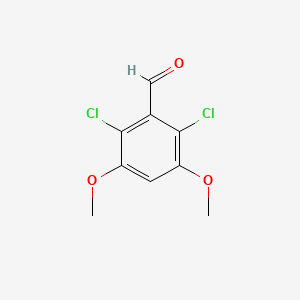
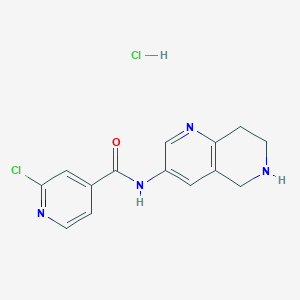
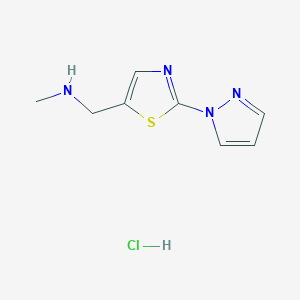
![N-(2-chlorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2469322.png)
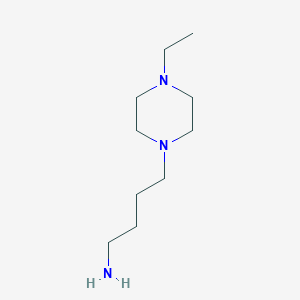
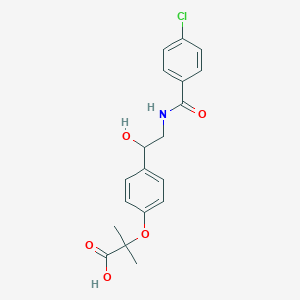
![N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopropanesulfonamide](/img/structure/B2469325.png)
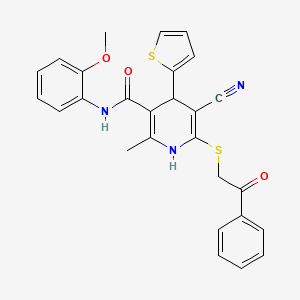
![7-Chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2469327.png)
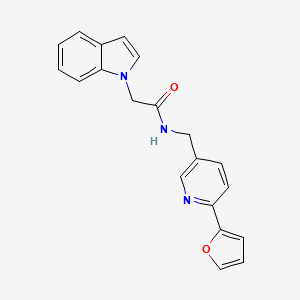
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2469332.png)
![N-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2469337.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2469339.png)

